(4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenoxy)acetic acid
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Overview
Description
2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated aromatic ring, a methoxy group, and a sulfonylamino linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxy-4-methylphenol with sulfonyl chloride to form the sulfonylated intermediate. This intermediate is then reacted with 4-aminophenol to introduce the amino group. Finally, the resulting compound is coupled with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of 2-(4-{[(5-CHLORO-2-HYDROXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID.
Reduction: Formation of 2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFANYL]AMINO}PHENOXY)ACETIC ACID.
Substitution: Formation of 2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID derivatives.
Scientific Research Applications
2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
5-CHLORO-2-METHOXY-4-METHYLPHENYL SULFONAMIDE: Lacks the phenoxyacetic acid group.
Uniqueness
2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16ClNO6S |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-[4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16ClNO6S/c1-10-7-14(23-2)15(8-13(10)17)25(21,22)18-11-3-5-12(6-4-11)24-9-16(19)20/h3-8,18H,9H2,1-2H3,(H,19,20) |
InChI Key |
LWRVMWNLVIEFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)OC |
Origin of Product |
United States |
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